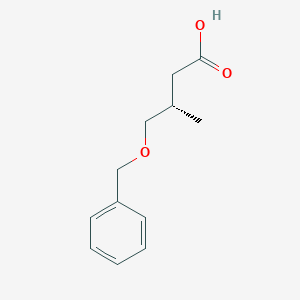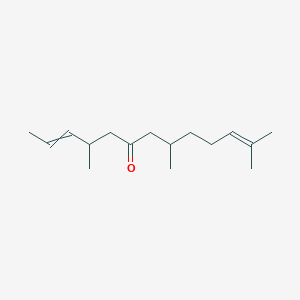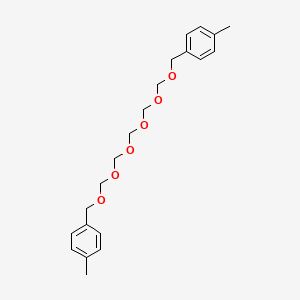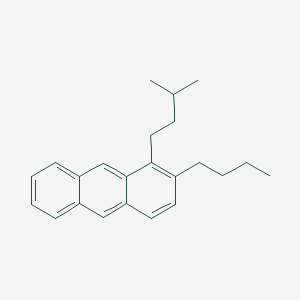![molecular formula C13H18OS B14498985 (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 63823-55-2](/img/structure/B14498985.png)
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a phenylsulfanyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylthiomethyl chloride.
Formation of the Intermediate: The reaction between cyclohexanone and phenylthiomethyl chloride in the presence of a base such as sodium hydride forms the intermediate (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: Various reduced forms of the cyclohexane ring or phenylsulfanyl group.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanol: Similar structure but with different stereochemistry.
Uniqueness
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylsulfanyl group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63823-55-2 |
|---|---|
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
(1R,2R)-2-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2/t11-,13+/m0/s1 |
InChI-Schlüssel |
FUSDVEAXBWKARR-WCQYABFASA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)CSC2=CC=CC=C2)O |
Kanonische SMILES |
C1CCC(C(C1)CSC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
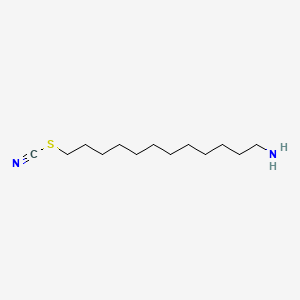

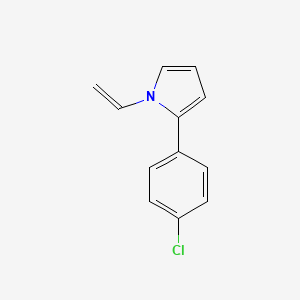

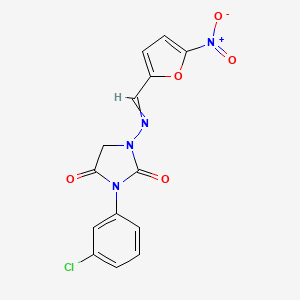
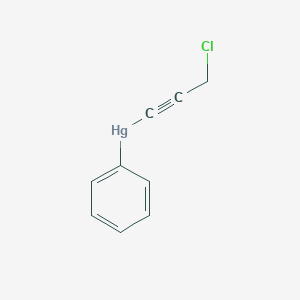

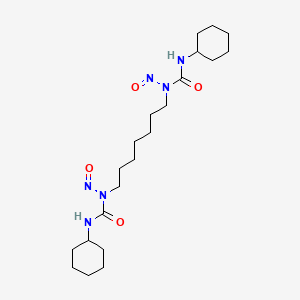
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
